4-(Methylsulfanylmethyl)oxane-4-carbaldehyde
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Overview
Description
4-(Methylsulfanylmethyl)oxane-4-carbaldehyde is a chemical compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol . It is also known by its IUPAC name, 4-((methylthio)methyl)tetrahydro-2H-pyran-4-carbaldehyde . This compound is characterized by the presence of a tetrahydropyran ring substituted with a methylsulfanylmethyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanylmethyl)oxane-4-carbaldehyde typically involves the reaction of tetrahydropyran derivatives with methylthiomethyl reagents under controlled conditions. One common method involves the use of tetrahydropyran-4-carbaldehyde as a starting material, which is then reacted with methylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanylmethyl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium iodide (NaI), sodium azide (NaN3), and primary amines (RNH2) are used in substitution reactions.
Major Products Formed
Oxidation: 4-(Methylsulfanylmethyl)oxane-4-carboxylic acid.
Reduction: 4-(Methylsulfanylmethyl)oxane-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methylsulfanylmethyl)oxane-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents and drug candidates.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanylmethyl)oxane-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methylsulfanylmethyl group may also contribute to the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition, modulation of signaling pathways, and induction of cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanylmethyl)tetrahydropyran-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(Methylsulfanylmethyl)tetrahydropyran-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
4-(Methylsulfanylmethyl)tetrahydropyran-4-amine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
4-(Methylsulfanylmethyl)oxane-4-carbaldehyde is unique due to its combination of a tetrahydropyran ring, a methylsulfanylmethyl group, and an aldehyde functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(methylsulfanylmethyl)oxane-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c1-11-7-8(6-9)2-4-10-5-3-8/h6H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHMJOKBHGLEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CCOCC1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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